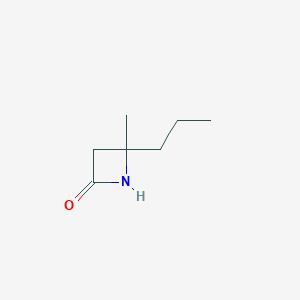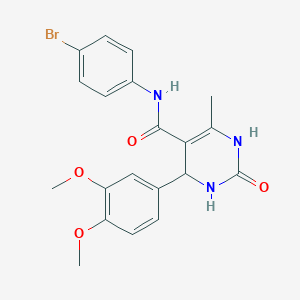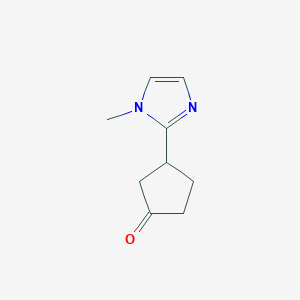
3-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-one is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.208. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Inhibitors in Drug Metabolism
Research into chemical inhibitors of cytochrome P450 isoforms in human liver microsomes emphasizes the importance of understanding the metabolic pathways of drugs to predict drug-drug interactions (DDIs). Potent and selective chemical inhibitors, including compounds with structures similar to 3-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-one, play a critical role in the in vitro assessment of CYP isoforms' contribution to drug metabolism. This knowledge is essential for determining the potential for DDIs when multiple drugs are coadministered to patients (Khojasteh et al., 2011).
Cyclopentanone in Fine Chemicals and Solvents
Cyclopentanone, a component of the chemical structure , is an important fine chemical intermediate, primarily used in the production of spice-methyl dihydrojasmonate. It also serves as a solvent in the electronic industry. Understanding its production processes and technological characteristics is crucial for its application in both current industrial practices and developmental processes (Sinopec Shanghai, 2011).
Imidazole Derivatives in Immunomodulation
Imidazole derivatives, like imiquimod and its analogues, have been studied for their ability to activate the immune system through localized induction of cytokines. These compounds, which share structural features with this compound, demonstrate significant potential in treating various cutaneous diseases due to their immunoregulatory, antiviral, antiproliferative, and antitumor activities. Such studies highlight the versatility of imidazole compounds in medical research and treatment strategies (Syed, 2001).
Jasmonic Acid and Its Derivatives
Jasmonic acid and its derivatives, being cyclopentanone compounds, play a significant role in the plant kingdom and have attracted interest in medicinal chemistry for their potential as drugs and prodrugs. Research into these compounds provides insights into their synthesis, biological activities, and therapeutic applications, offering directions for future research and development of new therapeutics (Ghasemi Pirbalouti et al., 2014).
Antimicrobial Activities of Imidazole
Imidazole and its derivatives have been extensively reviewed for their antimicrobial properties. These compounds, utilized in the pharmaceutical industry for manufacturing anti-fungal and bactericidal drugs, demonstrate the broad applicability of imidazole structures in combating microbial resistance. The continued exploration of imidazole derivatives, including those structurally related to this compound, is crucial for developing new antimicrobial agents (2022).
Safety and Hazards
Propriétés
IUPAC Name |
3-(1-methylimidazol-2-yl)cyclopentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11-5-4-10-9(11)7-2-3-8(12)6-7/h4-5,7H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKFWMRHNPHESE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CCC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
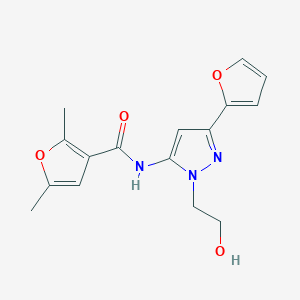
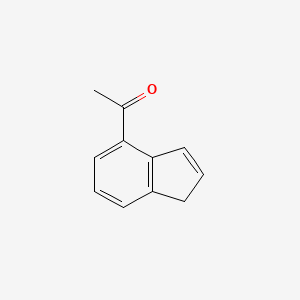
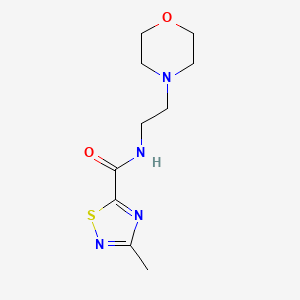
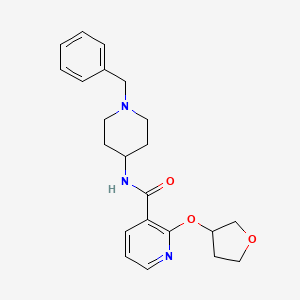
![2-(2-(4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)ethyl)piperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2525704.png)
![2-[(3R,4S)-3-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B2525706.png)
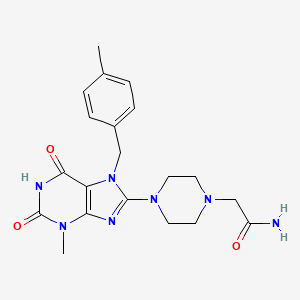

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate](/img/structure/B2525710.png)
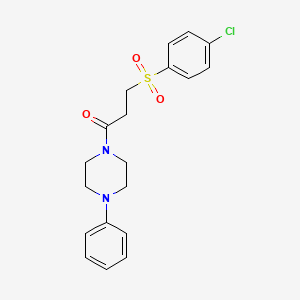
![5-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2525716.png)

